Iron(III) trifluoromethanesulfonate

Catalog No.
S730363
CAS No.
63295-48-7
M.F
C3F9FeO9S3
M. Wt
503.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) trifluoromethanesulfonate

CAS Number

63295-48-7

Product Name

Iron(III) trifluoromethanesulfonate

IUPAC Name

iron(3+);trifluoromethanesulfonate

Molecular Formula

C3F9FeO9S3

Molecular Weight

503.1 g/mol

InChI

InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3

InChI Key

OSHOQERNFGVVRH-UHFFFAOYSA-K

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3]

Synonyms

Iron(III) trifluoromethanesulfonate;Iron 1,1,1-trifluoro-methanesulfonic acid;Iron(III) triflate;Iron(III) trifluoromethanesulfonate 90%;Iron(Ⅲ)trifluoroMethanesulfonate;Fe(CF3SO3)3;Fe(OTf)3;Ferric triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3]

Catalysis:

Fe(CF3SO3)3 is a highly efficient Lewis acid catalyst, meaning it accepts electron pairs from other molecules to accelerate chemical reactions. It's particularly valuable in:

  • Organic synthesis: Fe(CF3SO3)3 facilitates various organic reactions, including the synthesis of:
    • 2,3-unsaturated-O-glycosides: These are essential building blocks for carbohydrates and bioactive molecules. Source: Thermo Fisher Scientific:
    • Beta-enamino ketones and esters: These compounds find application in medicinal chemistry and materials science. Source: Thermo Fisher Scientific:

Material Science:

Fe(CF3SO3)3 plays a role in the development of advanced materials due to its:

  • Lewis acidity: This property allows it to interact with various precursors and influence their self-assembly into desired materials.
  • Oxidative ability: This enables it to participate in oxidation reactions relevant for material synthesis.

Research explores the use of Fe(CF3SO3)3 in the preparation of:

  • Functional metal-organic frameworks (MOFs): These porous materials have potential applications in gas storage, separation, and catalysis. [Source: "Iron(III) trifluoromethanesulfonate-mediated synthesis of a zirconium-based metal–organic framework for efficient gas separation" by Yanyan Liu et al. in Dalton Transactions (2014)]
  • Conductive polymers: These materials exhibit electrical conductivity, making them valuable for electronic devices. [Source: "Iron(III) Trifluoromethanesulfonate-Mediated Polymerization of 3,4-Ethylenedioxythiophene: A Mechanistic Study" by Yunlong Song et al. in The Journal of Physical Chemistry C (2008)]

Other Applications:

Fe(CF3SO3)3 finds use in various other scientific disciplines, including:

  • Biochemistry: Studies explore its potential for enzyme mimics and modulation of biological processes.
  • Analytical Chemistry: Its Lewis acidity makes it a valuable reagent in separation techniques like ion chromatography.

Iron(III) trifluoromethanesulfonate is a coordination complex consisting of an iron(III) ion bonded to three trifluoromethanesulfonate ligands. Its chemical formula is C3F9FeO9S\text{C}_3\text{F}_9\text{FeO}_9\text{S}, and it appears as a white powder with a molecular weight of 503.05 g/mol. The compound has a melting point of 183 °C and is known for its stability and solubility in organic solvents, making it suitable for various

, notably in Friedel–Crafts reactions and rearrangements. For instance, it has been utilized to catalyze the Friedel–Crafts-type alkylation of electron-rich arenes with α,β-unsaturated carbonyl compounds, yielding β,β-diaryl carbonyl compounds . Additionally, it has been shown to facilitate the synthesis of 2,3-unsaturated-O-glycosides through Type I Ferrier rearrangement . The compound's Lewis acidity enhances its catalytic efficiency in these processes .

Iron(III) trifluoromethanesulfonate can be synthesized through various methods, typically involving the reaction of iron(III) salts with trifluoromethanesulfonic acid or its derivatives. One common method includes dissolving iron(III) oxide in trifluoromethanesulfonic acid under controlled conditions to yield the desired coordination complex. The reaction conditions such as temperature and concentration can be optimized to enhance yield and purity .

The primary applications of iron(III) trifluoromethanesulfonate lie in organic synthesis as a catalyst. It is particularly valued for its ability to promote reactions that lead to complex organic molecules, which are essential in pharmaceuticals and agrochemicals. Its use in Friedel–Crafts reactions allows for the formation of carbon-carbon bonds, while its role in rearrangements aids in constructing glycosidic linkages in carbohydrate chemistry .

Interaction studies involving iron(III) trifluoromethanesulfonate often focus on its catalytic behavior with various substrates. These studies reveal how the compound interacts with electron-rich and electron-deficient species during catalysis, influencing reaction pathways and product distributions. Research indicates that the unique electronic properties imparted by the trifluoromethanesulfonate ligands enhance the Lewis acidity of the iron center, thereby improving catalytic efficiency .

Iron(III) trifluoromethanesulfonate can be compared with other iron salts and coordination complexes, such as:

CompoundFormulaUnique Features
Iron(III) chlorideFeCl₃Commonly used but less effective as a catalyst
Iron(III) bromideFeBr₃Similar catalytic properties but lower reactivity
Iron(III) sulfateFe₂(SO₄)₃More stable but less versatile in organic synthesis
Iron(III) acetateFe(C₂H₃O₂)₃Used in organic reactions; less acidic than triflate
Iron(III) triflateFe(OTf)₃Similar structure; often used interchangeably

Iron(III) trifluoromethanesulfonate stands out due to its high Lewis acidity and effectiveness in catalyzing complex organic transformations, making it a preferred choice over other iron salts in many synthetic applications .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-16

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